molecular formula C10H18N2O5 B167862 (R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid CAS No. 1263377-30-5

(R)-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

Cat. No.: B167862
CAS No.: 1263377-30-5
M. Wt: 246.26 g/mol
InChI Key: IUNRBHPDQJCDLT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions. The Boc group is a common protecting group in organic chemistry because it can be easily removed under mild acidic conditions, making it highly versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid typically involves the reaction of an amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the Boc-protected amino acid . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of Boc-protected amino acids can be scaled up by optimizing reaction conditions such as temperature, solvent, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.

    Deprotection Reactions: The Boc group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides or longer peptide chains.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection.

    Coupling Reactions: Coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide synthesis.

Major Products Formed

The major products formed from these reactions include deprotected amino acids, dipeptides, and longer peptide chains, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is widely used in organic synthesis and peptide chemistry as a protecting group for amino acids.

    Biology: The compound is used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.

    Medicine: Boc-protected amino acids are used in the development of peptide-based drugs and pharmaceuticals.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid involves the protection of the amino group through the formation of a Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the amino group and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

    N-Boc-L-phenylalanine: A Boc-protected amino acid with a phenyl group, used in the synthesis of peptides and proteins.

    N-Boc-L-lysine: A Boc-protected amino acid with a lysine side chain, used in peptide synthesis.

Uniqueness

®-5-Amino-3-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This compound is particularly useful in peptide synthesis because it allows for the selective protection and deprotection of amino groups, facilitating the formation of complex peptide structures.

Properties

IUPAC Name

(3R)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNRBHPDQJCDLT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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